2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide side chain and a 2,3-dimethylphenyl substituent at position 3 of the pyrimidine ring. The 4-ethoxyphenyl group on the acetamide moiety contributes to its unique electronic and steric profile.
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-30-18-10-8-17(9-11-18)25-21(28)14-32-24-26-19-12-13-31-22(19)23(29)27(24)20-7-5-6-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKONRHOKRRUMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a member of the thienopyrimidine family, characterized by its unique chemical structure which includes a thieno and pyrimidine moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 425.53 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . A notable study conducted by Fayad et al. (2019) demonstrated its efficacy against various cancer cell lines through a multicellular spheroid model. The compound was found to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent . Research indicates that it possesses activity against several pathogenic microorganisms. In vitro assays have revealed that it effectively inhibits the growth of both bacterial and fungal strains, making it a candidate for further development in treating infectious diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the cells:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Processes : The thieno and pyrimidine moieties may interfere with nucleic acid synthesis or function, affecting cellular replication and repair mechanisms.
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with good bioavailability. However, detailed toxicological assessments are required to evaluate safety profiles before clinical applications can be considered.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Ring Saturation and Substitution Patterns
- Hexahydrothienopyrimidine Analogs: The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () shares a similar sulfanyl acetamide side chain but differs in the hydrogenation state of the thienopyrimidine ring (hexahydro vs. dihydro).
- Ethyl-Substituted Pyrimidine Derivatives: 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () replaces the dimethylphenyl group with a phenyl ring and introduces a nitro group on the acetamide phenyl ring. The nitro group’s electron-withdrawing nature may enhance reactivity but reduce bioavailability compared to the ethoxy group in the target compound .
Substituent Effects on Acetamide Moieties
- Trifluoromethoxy Phenyl Analogs: 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () substitutes the ethoxy group with a trifluoromethoxy group.
- Methylphenyl Derivatives: 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide () incorporates ethyl and methyl groups on the pyrimidine ring. These substituents increase steric hindrance, which may affect binding affinity in biological targets compared to the target compound’s 2,3-dimethylphenyl group .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Structural and Functional Group Differences
Table 2: NMR Data Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
